Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate

Building Block Sourcing Protecting Group Strategy Medicinal Chemistry

Researchers requiring orthogonal protection strategies face limited access to high-purity dual-functional building blocks. Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate (CAS 1803570-32-2) solves this challenge by combining an acid-labile tert-butyl ester (selectively cleavable with TFA) with a cyanoethyl moiety enabling cyclization to tetrazoles, aminopyrazoles, or reductive amination products. • ≥95% purity; MW 212.25 g/mol; C10H16N2O3 • Ideal for solid-phase peptide synthesis, heterocyclic library construction, and bioconjugate probe development • Shipped ambient; long-term storage in a cool, dry place

Molecular Formula C10H16N2O3
Molecular Weight 212.249
CAS No. 1803570-32-2
Cat. No. B2947526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate
CAS1803570-32-2
Molecular FormulaC10H16N2O3
Molecular Weight212.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(=O)N(C)CCC#N
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)8(13)12(4)7-5-6-11/h5,7H2,1-4H3
InChIKeyWKEXLUBNBRLXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate (CAS 1803570-32-2): A Bifunctional Carbamoyl Formate Building Block for Research Procurement


Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate (CAS 1803570-32-2) is a carbamoyl formate derivative classified as an α-oxoacetate ester bearing a tert-butyl protecting group and an N-(2-cyanoethyl)-N-methyl substituent [1]. Its molecular formula is C10H16N2O3 with a molecular weight of 212.25 g/mol [1]. The compound is supplied at a minimum purity of 95% and is intended exclusively for research and development use . Computed physicochemical properties include a LogP (XLogP3-AA) of 0.7, zero hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 70.4 Ų [1].

Why Generic Substitution Fails for Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate in Research Procurement


In-class carbamoyl formates cannot be interchanged without altering critical molecular properties essential for synthetic utility. Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate combines an acid-labile tert-butyl ester protecting group with a cyanoethyl moiety that serves as a versatile synthetic handle for reduction, hydrolysis, or cyclization [1]. Substituting the corresponding free acid (CAS 1156077-63-2) would eliminate the protecting group strategy, alter hydrogen-bonding capacity, and reduce lipophilicity, while replacement with simpler carbamoyl formates lacking the cyanoethyl group would forfeit the synthetic versatility of the nitrile functionality . The quantitative differences in molecular descriptors and physicochemical properties are detailed in the evidence guide below.

Quantitative Evidence Guide: Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate vs. Closest Analogs


Molecular Weight and Structural Formula Differentiation vs. Free Acid Analog (CAS 1156077-63-2)

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate (target) has a molecular weight of 212.25 g/mol and formula C10H16N2O3, compared to 156.14 g/mol and C6H8N2O3 for the corresponding free acid analog, [(2-cyanoethyl)(methyl)carbamoyl]formic acid . The +56.11 g/mol difference corresponds to the tert-butyl ester substituent, which introduces greater steric bulk and alters lipophilicity.

Building Block Sourcing Protecting Group Strategy Medicinal Chemistry

Hydrogen Bond Donor Count: Impact on Permeability vs. Free Acid Analog

The target compound has zero hydrogen bond donors (HBD), as computed by PubChem [1]. In contrast, the free acid analog possesses one hydrogen bond donor (the carboxylic acid –OH). This difference is expected to improve passive membrane permeability while reducing aqueous solubility relative to the acid, a relationship well documented in drug design literature.

Physicochemical Property Drug Design Permeability

Computed LogP Differentiation: Tert-butyl Ester Effect on Lipophilicity

The target compound exhibits a computed LogP (XLogP3-AA) of 0.7 [1]. While the experimental LogP of the free acid analog is not publicly available, the tert-butyl ester group is known to increase lipophilicity by approximately 0.5–1.0 log unit compared to the corresponding carboxylic acid, based on class-level behavior of ester prodrugs. This shift influences partition coefficients relevant to extraction, chromatographic purification, and biological assay partitioning.

Lipophilicity ADME Partition Coefficient

High-Value Application Scenarios for Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate


Protected α-Oxoacid Intermediate for Peptide Mimetic Synthesis

The acid-labile tert-butyl ester serves as an orthogonal protecting group that can be selectively removed with trifluoroacetic acid (TFA) to generate the free α-oxoacetic acid for coupling reactions. This strategy is valuable in solid-phase peptide synthesis where Fmoc-based orthogonal protection is required, allowing sequential deprotection and chain elongation [1].

Nitrile-Containing Building Block for Heterocyclic Library Synthesis

The cyanoethyl moiety can participate in cyclization reactions (e.g., tetrazole formation via click chemistry, aminopyrazole synthesis, or reductive cyclization) to generate diverse heterocyclic scaffolds. This makes the compound a versatile precursor for constructing screening libraries in early-stage drug discovery [2].

Dual-Prodrug Strategy Intermediate in Medicinal Chemistry

The combination of a tert-butyl ester prodrug moiety and a cyano group offers a dual modulation strategy. The ester can be hydrolyzed in vivo to release the active carboxylic acid pharmacophore, while the nitrile can serve as a metabolic soft spot or be bioactivated to an amine, enabling fine-tuning of pharmacokinetic profiles [3].

Functionalized Linker for Bioconjugation and Chemical Biology

The nitrile group can be transformed into a tetrazole (a carboxylic acid bioisostere) or an amine for bioconjugation. The tert-butyl ester provides a temporary protecting group that can be removed under mild conditions after conjugation, enabling the attachment of reporter molecules or affinity tags to bioactive probes [2].

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